Boc-Tyr(po3bzl2)-OH Boc-Tyr(po3bzl2)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC4013390
InChI: InChI=1S/C28H32NO8P/c1-28(2,3)36-27(32)29-25(26(30)31)18-21-14-16-24(17-15-21)37-38(33,34-19-22-10-6-4-7-11-22)35-20-23-12-8-5-9-13-23/h4-17,25H,18-20H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O
Molecular Formula: C28H32NO8P
Molecular Weight: 541.5 g/mol

Boc-Tyr(po3bzl2)-OH

CAS No.:

Cat. No.: VC4013390

Molecular Formula: C28H32NO8P

Molecular Weight: 541.5 g/mol

* For research use only. Not for human or veterinary use.

Boc-Tyr(po3bzl2)-OH -

Specification

Molecular Formula C28H32NO8P
Molecular Weight 541.5 g/mol
IUPAC Name (2S)-3-[4-bis(phenylmethoxy)phosphoryloxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C28H32NO8P/c1-28(2,3)36-27(32)29-25(26(30)31)18-21-14-16-24(17-15-21)37-38(33,34-19-22-10-6-4-7-11-22)35-20-23-12-8-5-9-13-23/h4-17,25H,18-20H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1
Standard InChI Key ZZQAAAGYMATKRJ-VWLOTQADSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O

Introduction

Chemical and Structural Properties of Boc-Tyr(PO3Bzl2)-OH

Molecular Characteristics

Boc-Tyr(PO3Bzl2)-OH has the molecular formula C28H32NO8P and a molecular weight of 541.5 g/mol . The compound features three distinct protective groups:

  • A Boc group on the α-amino nitrogen, which prevents unwanted reactions at this site during peptide elongation.

  • Two benzyl groups on the phosphate moiety, shielding the phosphorylated tyrosine side chain from premature dephosphorylation or side reactions .

Key physicochemical properties include:

PropertyValueSource
Melting Point91–93°C
Boiling Point674.5±55.0°C (Predicted)
Density1.266±0.06 g/cm³
pKa2.91±0.10 (Predicted)

The low pKa value reflects the phosphate group's acidity, which influences solubility in aqueous and organic solvents during synthesis .

Spectroscopic Identification

31P-NMR spectroscopy is indispensable for monitoring phosphate protection. During SPPS, gel-phase 31P-NMR revealed that one benzyl group is selectively removed after two cycles of Boc deprotection with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), while the second benzyl group remains intact even after 35 synthesis cycles . This partial lability necessitates careful handling to avoid unintended deprotection.

Synthesis and Incorporation into Peptides

Preparation of Boc-Tyr(PO3Bzl2)-OH

The synthesis involves a one-pot phosphorylation of Boc-protected tyrosine using dialkyl N,N-diethylphosphoramidites. This method, optimized for high yield and minimal side products, proceeds as follows :

  • Phosphitylation: Reacting Boc-Tyr-OH with dibenzyl N,N-diethylphosphoramidite in the presence of 1H-tetrazole.

  • Oxidation: Treating the intermediate with tert-butyl hydroperoxide (tBuOOH) to form the stable phosphate triester.

  • Purification: Isolation via sodium bicarbonate extraction to obtain the sodium salt form .

Solid-Phase Peptide Synthesis (SPPS) Applications

Boc-Tyr(PO3Bzl2)-OH is widely used in SPPS for constructing phosphotyrosine-containing peptides. Key steps include:

  • Coupling: Activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and N-methylmorpholine (NMM) in dimethylformamide (DMF) .

  • Deprotection: Sequential TFA treatments (50% in DCM) remove the Boc group while retaining one benzyl phosphate protector .

  • Global Deprotection: Final cleavage from the resin using TFA-thioanisole-TMSBr (trimethylsilyl bromide) removes remaining benzyl groups and liberates the phosphorylated peptide .

A study synthesizing a MAP kinase ERK2 fragment (residues 182–184) demonstrated quantitative incorporation of Boc-Tyr(PO3Bzl2)-OH without phosphothreonyl deletion, as confirmed by MALDI-MS .

Research Applications and Biological Insights

Mimicking Post-Translational Modifications

Phosphotyrosine residues are pivotal in signal transduction pathways such as:

  • Receptor Tyrosine Kinase (RTK) Signaling: Synthetic peptides with Boc-Tyr(PO3Bzl2)-OH-derived phosphotyrosine mimic ligand-binding domains, enabling studies on EGFR (epidermal growth factor receptor) activation .

  • SH2 Domain Interactions: Phosphopeptides help map binding affinities of SH2 domains, which recognize phosphorylated tyrosine motifs in proteins like STAT (signal transducer and activator of transcription) .

Enzyme Substrate Studies

Casein kinase II (CK2) assays using Boc-Tyr(PO3Bzl2)-OH-containing peptides revealed that phosphorylation alters substrate specificity by enhancing binding to positively charged enzyme pockets.

Comparative Analysis with Related Compounds

Boc-Tyr(Boc)-OH vs. Boc-Tyr(PO3Bzl2)-OH

Boc-Tyr(Boc)-OH (CAS 20866-48-2), another tyrosine derivative, protects the hydroxyl group with a Boc moiety instead of phosphate. Key differences include:

PropertyBoc-Tyr(Boc)-OHBoc-Tyr(PO3Bzl2)-OH
Molecular Weight381.42 g/mol541.5 g/mol
FunctionHydroxyl protectionPhosphate protection
ApplicationsNon-phosphorylated studiesPhosphorylation studies

Boc-Tyr(Boc)-OH is unsuitable for phosphorylation research but valuable for synthesizing unmodified tyrosine peptides .

Recent Methodological Advances

Formic Acid-Mediated Deprotection

A 2023 innovation replaced TFA with 20% formic acid in DCM for Boc removal, reducing side reactions and improving crude peptide purity by 15% .

Photocatalytic Decarboxylation

Visible-light-driven decarboxylation techniques now enable coupling of Boc-Tyr(PO3Bzl2)-OH with alkenes, facilitating synthesis of γ-amino acid derivatives for constrained peptide libraries .

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